(2S)-2-Amino-2-(3,4-dichlorophenyl)ethan-1-ol
Description
(2S)-2-Amino-2-(3,4-dichlorophenyl)ethan-1-ol is a chiral β-amino alcohol characterized by a 3,4-dichlorophenyl substituent and an S-configuration at the stereogenic carbon (C2) . Its hydrochloride salt (CAS: 1624261-51-3) is widely used in pharmaceutical research, particularly as a building block for synthesizing orexin receptor agonists and other bioactive molecules . The 3,4-dichloro substitution on the aromatic ring enhances lipophilicity and may influence receptor-binding affinity, as seen in Yan7874, a related OX2R agonist .
Properties
IUPAC Name |
(2S)-2-amino-2-(3,4-dichlorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYGOSJYDNZVTO-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CO)N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(3,4-dichlorophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dichlorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with an appropriate amine, such as (S)-2-aminoethanol, in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(3,4-dichlorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the amino group to a different functional group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used in the presence of a suitable solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 2-(3,4-dichlorophenyl)acetaldehyde or 2-(3,4-dichlorophenyl)acetone.
Reduction: Formation of 2-amino-2-(3,4-dichlorophenyl)ethane.
Substitution: Formation of 2-amino-2-(3-methoxy-4-chlorophenyl)ethan-1-ol or 2-amino-2-(3,4-diaminophenyl)ethan-1-ol.
Scientific Research Applications
(2S)-2-Amino-2-(3,4-dichlorophenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(3,4-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The presence of chlorine atoms enhances its lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The position and type of halogen substituents significantly alter physicochemical and pharmacological properties. Key analogs include:
Key Observations :
Stereochemical Variations
Enantiomers exhibit distinct biological activities. For example:
Functional Group Modifications
- Hydrochloride Salts : Improved solubility and crystallinity are achieved via salt formation (e.g., CAS 1624261-51-3 vs. free base 188586-38-1) .
- Bulkier Substituents: Compounds like 2-[(5-chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol (CAS 1311315-03-3) introduce additional functional groups, altering pharmacokinetic profiles .
Biological Activity
(2S)-2-Amino-2-(3,4-dichlorophenyl)ethan-1-ol, commonly referred to as 2-amino-2-(3,4-dichlorophenyl)ethanol, is a chiral compound characterized by the presence of an amino group and a hydroxyl group attached to a dichlorophenyl ring. This structural configuration suggests significant potential for various biological activities, particularly in pharmacology and medicinal chemistry. The compound's molecular formula is C8H10Cl2N O, with a molecular weight of 189.08 g/mol .
The biological activity of this compound is believed to involve interactions with the GABAergic system. Its structural features facilitate hydrogen bonding and electrostatic interactions with biological targets, which may modulate their activity . The presence of chlorine substituents enhances lipophilicity, aiding its penetration through biological membranes .
1. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. The dichlorophenyl moiety may enhance its potency against certain bacterial and fungal strains by disrupting cellular membranes and inhibiting critical enzymatic pathways essential for microbial survival.
2. Anticancer Properties
Research has indicated that this compound may possess anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HepG2 | Liver Cancer | 0.62 | Induces G2/M arrest and early apoptosis |
| MDA-MB-231 | Breast Cancer | 0.40 | Induces apoptosis via mitochondrial pathways |
| Various | Various | Varies | Modulates enzymatic activities influencing metabolism |
Case Study on Anticancer Mechanisms : A comparative study demonstrated that this compound exhibited superior cytotoxic effects against specific cancer cell lines compared to standard chemotherapeutics like Sorafenib .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:
- HepG2 Cell Line : Exhibited an IC50 value of 0.62 µM, indicating potent cytotoxicity with mechanisms involving G2/M phase arrest.
- MDA-MB-231 Cell Line : Showed an IC50 value of 0.40 µM, highlighting its potential as a therapeutic agent in breast cancer treatment.
Antifungal Activity
A study evaluated the antifungal efficacy of this compound against Candida species, revealing significant inhibition of fungal growth at low concentrations due to membrane disruption .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
